

Structural Elucidation and Quality Control of Poly-Halogenated Benzonitriles

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Compound of Interest

Compound Name: 4-Bromo-3-chloro-2-fluorobenzonitrile
CAS No.: 1160574-68-4
Cat. No.: B1373786

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Case Study: 4-Bromo-3-chloro-2-fluorobenzonitrile Part 1: Executive Summary & Strategic Importance

4-Bromo-3-chloro-2-fluorobenzonitrile (CAS: 105942-08-3) represents a high-value molecular scaffold in modern medicinal chemistry.^[1] Its "dense" functionalization—featuring three distinct halogens and a nitrile group on a single benzene ring—provides orthogonal reactivity handles for divergent synthesis:

- Bromine (C4): Prime site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.^[1]
- Chlorine (C3): Secondary electrophilic site, typically activated after C4 derivatization.^[1]
- Fluorine (C2): Modulates lipophilicity and metabolic stability; can also serve as a handle for reactions under forcing conditions.^[1]
- Nitrile (C1): Precursor to amines, amides, or heterocycles (e.g., tetrazoles).^[1]

For researchers, the critical challenge is not just synthesis, but structural validation.[1] In poly-halogenated systems, regioisomers (e.g., swapping Cl and Br positions) often co-elute and have similar mass spectra.[1] NMR spectroscopy—specifically the interplay between

H,

C, and

F—is the only definitive method for rapid structural assignment without X-ray crystallography.

Part 2: Theoretical Framework & Predicted Spectral Signature[1]

To interpret the spectrum of this molecule, one must treat it as a multi-spin system.[1] The presence of Fluorine-19 (spin 1/2, 100% abundance) transforms simple proton signals into complex multiplets via heteronuclear coupling.[1]

2.1 The Spin System

The aromatic ring contains two adjacent protons, H5 and H6.[1]

- H5: Located at position 5. Neighbors: Br (C4) and H (C6).[1]
- H6: Located at position 6. Neighbors: H (C5) and CN (C1).[1]
- F: Located at position 2.[1][2][3][4][5]

This creates an ABX spin system (where A/B = H5/H6 and X =

F).[1]

2.2 Predicted

H NMR Data (400 MHz, DMSO-d

)

Proton	Position	Multiplicity	Chemical Shift (, ppm)*	Coupling Constants (, Hz)	Mechanistic Explanation
H6	C6 (Ortho to CN)	dd (Doublet of Doublets)	7.60 – 7.80	Hz Hz	H6 is deshielded by the electron-withdrawing cyano group. [1] It couples to its ortho-neighbor H5 () and exhibits long-range "W-coupling" or through-ring coupling to F ().[1]
H5	C5 (Ortho to Br)	d (Doublet)	7.40 – 7.60	Hz Hz	H5 couples strongly to H6.[1] The coupling to Fluorine is through 5 bonds (), which is typically negligible (< 1.5 Hz) and often unresolved. [1]

Note: Chemical shifts are estimated based on substituent additivity rules relative to benzene.

2.3 Predicted

C NMR Data (100 MHz, Proton Decoupled)

The

C spectrum is dominated by C-F coupling, which splits carbon signals into doublets.[\[1\]](#)

Carbon	Assignment	Shift ()	Coupling (Hz)	Note
C2	C-F	~158-162		Large doublet; distinctive of C-F bond. [1]
C1	C-CN	~108-112		Doublet. [1] Upfield due to shielding by ortho-F? No, usually deshielded, but CN itself is low. [1]
C3	C-Cl	~122-126		Doublet. [1] Cl substituent effect. [1]
C4	C-Br	~128-132		Doublet. [1] Br substituent effect. [1] [6]
C6	C-H	~134-138		Doublet. [1]
C5	C-H	~128-132		Small doublet or singlet. [1]
CN	Nitrile	~114-116		Weak coupling to F.

Part 3: Experimental Protocol

This protocol ensures reproducibility and minimizes solvent-solute interaction artifacts.[1]

3.1 Sample Preparation

- Mass: Weigh 10–15 mg of the solid analyte.
- Solvent: Use DMSO-d
(0.6 mL).[1]
 - Why DMSO? Polychlorinated/brominated aromatics often have poor solubility in CDCl₃.
[1] DMSO also separates aromatic peaks better due to viscosity/polarity effects.[1]
- Vessel: Standard 5mm NMR tube. Filter solution through a cotton plug if any turbidity is observed.[1]

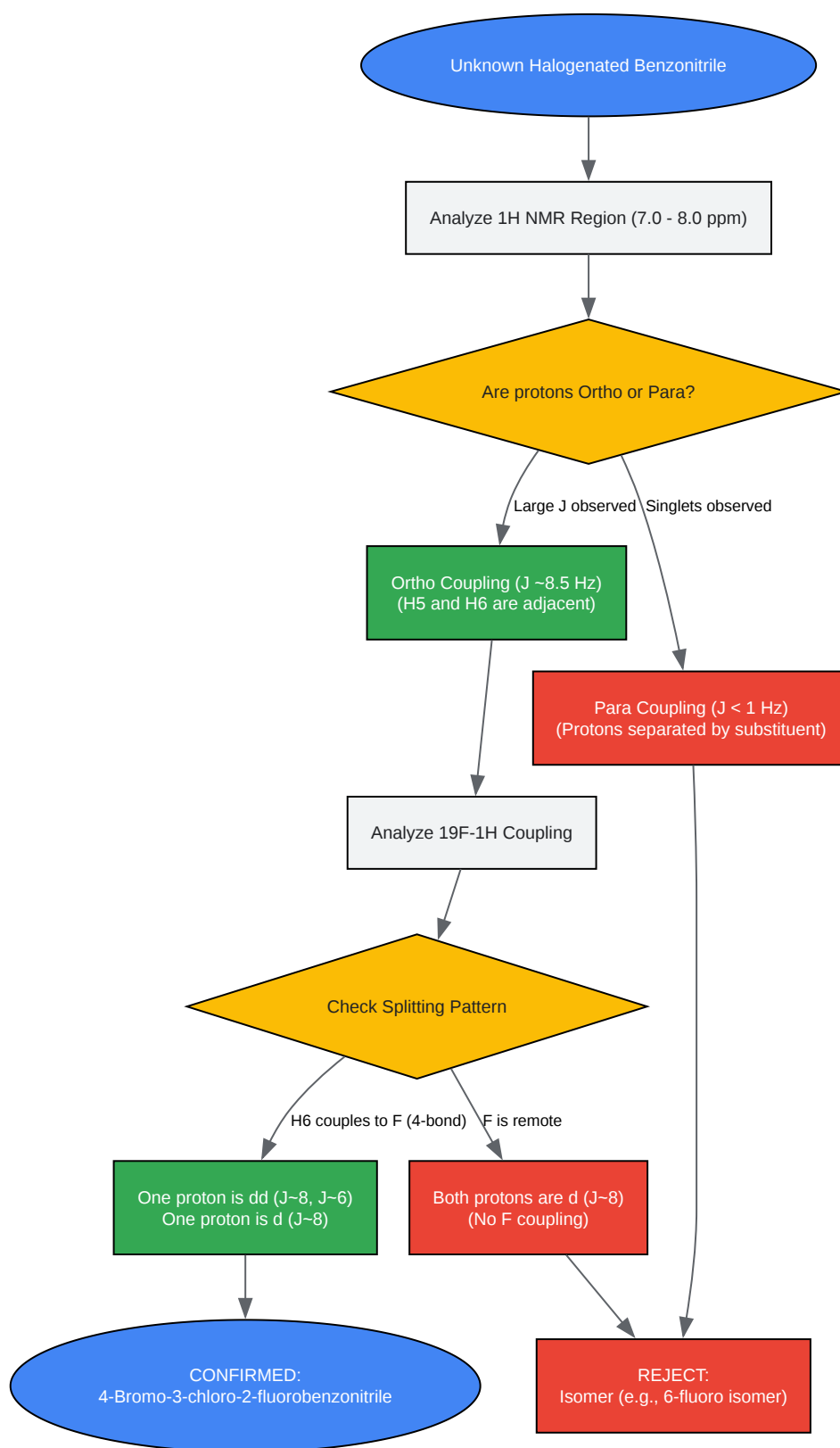
3.2 Acquisition Parameters (Standard 400 MHz Instrument)

- Temperature: 298 K (25°C).[1]
- Pulse Sequence:
 - H: Standard pulse (zg30).[1] Number of Scans (NS) = 16.[1] Relaxation Delay (D1) = 1.0 s.[1]
 - C: Proton-decoupled (zgpg30).[1] NS = 512 (minimum due to quaternary carbons).[1] D1 = 2.0 s.[1]
 - F: Standard coupled or decoupled.[1] Range: -50 to -200 ppm.[1]

Part 4: Data Analysis & Visualization[1]

4.1 The Structural Logic Flow

The following diagram illustrates the decision process to confirm the structure and rule out isomers (e.g., 4-Bromo-2-chloro-3-fluorobenzonitrile).



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Caption: Logic tree for distinguishing **4-Bromo-3-chloro-2-fluorobenzonitrile** from regioisomers based on H-H and H-F coupling constants.

4.2 Detailed Interpretation

- The "H6" Signal: Look for the signal at ~7.70 ppm.[1] It must appear as a doublet of doublets (dd).
 - The larger split (~8.5 Hz) confirms it is next to H5.[1]
 - The smaller split (~6.0 Hz) confirms it is "meta" (through-space/bond) to the Fluorine at C2.[1]
- The "H5" Signal: Look for the signal at ~7.50 ppm.[1] It will appear as a doublet (d).
 - It only sees H6.[1] It is too far from F (5 bonds) to show significant splitting.[1]
- The

F Signal: A single singlet (if proton decoupled) or a doublet (if coupled) at approximately -105 to -115 ppm.[1]

Part 5: Quality Control & Impurity Profiling[1]

In the synthesis of this molecule, common impurities include de-halogenated byproducts or regioisomers.[1]

Impurity Type	NMR Diagnostic Feature
Regioisomer (Isotoluene)	If the protons are para to each other (e.g., positions 3 and 6), the coupling will vanish, leaving two singlets (or weak doublets Hz).[1]
Des-bromo (3-chloro-2-fluoro)	Appearance of a third aromatic proton.[1][7] Integration of aromatic region increases from 2H to 3H.[1]
Des-fluoro	Loss of all C-F coupling patterns in C NMR; disappearance of F signal.[1]

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